1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound with a molecular formula of C23H25F3N4O and a molecular weight of 430.466 g/mol . This compound is known for its unique structure, which includes a benzimidazole core, a piperazine ring, and a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes the following steps:
Formation of Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzimidazole core reacts with piperazine derivatives.
Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired products are formed.
Scientific Research Applications
1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, the trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
Flibanserin: A compound with a similar benzimidazole core but different substituents, used as a medication for hypoactive sexual desire disorder.
Indole Derivatives: Compounds with an indole core that exhibit similar biological activities, such as antiviral and anticancer properties.
Imidazole Derivatives: Compounds containing an imidazole ring, known for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its combination of a benzimidazole core, piperazine ring, and trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-prop-1-en-2-yl-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O/c1-17(2)30-21-9-4-3-8-20(21)29(22(30)31)15-12-27-10-13-28(14-11-27)19-7-5-6-18(16-19)23(24,25)26/h3-9,16H,1,10-15H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLGRUJOTUMCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C2=CC=CC=C2N(C1=O)CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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